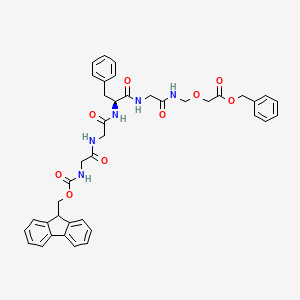

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

Description

Contextualizing Peptide Linkers in Advanced Chemical Biology

Peptide linkers are a critical class of molecular bridges used to connect two or more different molecules, such as a targeting moiety (like an antibody) and a therapeutic agent (like a cytotoxic drug). biosynth.com In the realm of advanced chemical biology, particularly in the development of targeted therapies, the linker's role is far from passive. digitellinc.com It must maintain the stability of the conjugate in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. biosynth.comdigitellinc.com

The design of these linkers is a key area of research, with a focus on achieving a delicate balance between stability in the bloodstream and efficient cleavage at the desired site of action. digitellinc.com Peptide linkers, such as the Gly-Gly-Phe-Gly sequence found in the subject compound, are a prominent type of enzymatically cleavable linker. creativebiolabs.net Their cleavage is dependent on the presence of specific proteases, which can be highly concentrated in the lysosomes of cells or in the tumor microenvironment. creativebiolabs.net This enzyme-dependent release mechanism offers a high degree of control over where and when the therapeutic payload is activated. biosynth.com

The evolution of linker technology has seen a move towards more sophisticated designs that can respond to various stimuli, including pH changes and specific enzymes, thereby enhancing the precision of drug delivery. biosynth.com

Historical Development and Significance of Peptide-Based Conjugates

The concept of a "magic bullet," a term coined by Paul Ehrlich over a century ago, envisioned a compound that could selectively target and destroy diseased cells without harming healthy tissue. mdpi.com This idea laid the groundwork for the development of modern targeted therapies, most notably antibody-drug conjugates (ADCs). nih.gov The journey to create these complex therapeutics has been a long one, marked by significant advances in molecular biology, immunology, and conjugation chemistry. sigmaaldrich.cn

Early bioconjugates, developed before the advent of recombinant DNA technology, faced challenges such as immunogenicity. mdpi.com The first generation of ADCs, which emerged in the late 1990s and early 2000s, utilized less stable linkers and less potent drugs. nih.gov For instance, the first ADC to enter clinical trials, Mylotarg, used a non-cleavable linker.

The development of second-generation ADCs brought about significant improvements, including the use of humanized antibodies to reduce immunogenicity and the introduction of more stable and cleavable linkers, including those based on peptides. nih.gov Peptide linkers that are substrates for enzymes like cathepsins, such as the widely used valine-citrulline (Val-Cit) dipeptide, became a cornerstone of ADC design. creativebiolabs.netnih.gov These linkers demonstrated excellent stability in the bloodstream and efficient cleavage within target cells. creativebiolabs.net

The success of peptide-based linkers in ADCs has spurred further research into peptide-drug conjugates (PDCs) for a broader range of applications. nih.govnih.gov PDCs leverage peptides as the targeting moiety, offering advantages such as smaller size and potentially better tumor penetration compared to antibodies. nih.gov The ongoing evolution of both ADCs and PDCs underscores the critical importance of the linker component in achieving the desired therapeutic index and efficacy. nih.govnih.govacs.org

Structure

2D Structure

Properties

IUPAC Name |

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHCDKNSNAYJP-UMSFTDKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structural Elucidation of Fmoc Gly Gly Phe Gly Ch2 O Ch2 Cbz

Analysis of the Fmoc Protecting Group in the Context of Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly the solid-phase peptide synthesis (SPPS) methodology. publish.csiro.aulgcstandards.com Introduced by Carpino and Han, its utility stems from its unique cleavage condition, which allows for the sequential and controlled assembly of amino acid chains. altabioscience.com

Role of Fmoc in Orthogonal Protecting Group Strategies

Orthogonal protection strategies are fundamental to the successful synthesis of complex peptides and other biomolecules, as they permit the selective removal of one type of protecting group in the presence of others. nih.govjocpr.comspringernature.com The Fmoc group is a key player in one of the most common orthogonal schemes used in SPPS, the Fmoc/tBu (tert-butyl) strategy. nih.goviris-biotech.de

In this approach, the Fmoc group serves as a temporary protecting group for the α-amino group of the growing peptide chain. lgcstandards.comwikipedia.org Its key characteristic is its lability to mild basic conditions, typically treatment with piperidine (B6355638). altabioscience.comwikipedia.org This contrasts with the protecting groups used for reactive amino acid side chains (e.g., tert-butyl for Asp, Glu, Ser, Thr) and the linker anchoring the peptide to the solid resin, which are labile to strong acids like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This difference in cleavage conditions defines the orthogonality of the strategy. altabioscience.comiris-biotech.de The selective, base-mediated removal of the Fmoc group exposes the N-terminal amine for the next coupling step, while the acid-labile side-chain protections remain intact throughout the chain assembly process. altabioscience.compeptide.com

Table 1: Comparison of Common Orthogonal Protecting Group Strategies

| Strategy | N-α Protection | Side-Chain Protection | Cleavage Condition (N-α) | Cleavage Condition (Side-Chain/Resin) | Orthogonality |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Boc (Acid-labile) | Mild Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | High altabioscience.comresearchgate.net |

| Boc/Bzl | Boc (Acid-labile) | Bzl-based (Acid-labile/H₂) | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) / Hydrogenolysis | Partial nih.govpeptide.com |

Cleavage Mechanisms and Byproducts of Fmoc Deprotection

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. fiveable.me The process is highly efficient and proceeds under mild basic conditions. genscript.com

The mechanism is a base-catalyzed β-elimination (E1cb mechanism). fiveable.metotal-synthesis.com The process begins when a base, most commonly a secondary amine like piperidine in a 20-50% solution with a solvent such as dimethylformamide (DMF), abstracts the relatively acidic proton on the β-carbon of the fluorenyl system. peptide.comgenscript.comtotal-synthesis.com This abstraction generates a stabilized carbanion, which then rapidly eliminates, leading to the cleavage of the carbamate (B1207046) bond and the release of the free N-terminal amine of the peptide. total-synthesis.com

This reaction produces two primary byproducts: carbon dioxide and dibenzofulvene (DBF). peptide.com The DBF molecule is highly reactive and can potentially undergo side reactions with nucleophiles, including the newly deprotected amine. total-synthesis.com A key advantage of using piperidine as the cleavage agent is that it acts as both the base for deprotection and a scavenger for the DBF byproduct. wikipedia.orgtotal-synthesis.com It reacts with DBF to form a stable, inactive DBF-piperidine adduct. total-synthesis.comresearchgate.net This adduct possesses a strong ultraviolet (UV) absorbance, which can be conveniently used to spectrophotometrically monitor the progress and completion of the deprotection reaction in real-time. fiveable.menih.gov

Table 2: Key Steps and Components in Fmoc Deprotection

| Step/Component | Description | Mechanism/Role |

|---|---|---|

| Reagent | Piperidine (20% in DMF) | A secondary amine that acts as the base for cleavage. wikipedia.orggenscript.com |

| Mechanism | β-elimination (E1cb) | Base abstracts a proton, leading to the collapse of the carbamate and release of the free amine. fiveable.metotal-synthesis.com |

| Byproduct 1 | Dibenzofulvene (DBF) | A reactive electrophile formed during the elimination step. peptide.com |

| Byproduct 2 | DBF-Piperidine Adduct | A stable, inactive adduct formed by the reaction of DBF with the piperidine reagent, preventing side reactions. total-synthesis.comresearchgate.net |

| Monitoring | UV Spectrophotometry | The DBF-piperidine adduct has a characteristic absorbance (around 301 nm) used to quantify reaction completion. nih.gov |

The Gly-Gly-Phe-Gly (GGFG) Tetrapeptide Sequence

The Gly-Gly-Phe-Gly (GGFG) sequence is a specific tetrapeptide motif that functions as a cleavable linker, particularly in the design of ADCs. iris-biotech.denih.gov Its selection is based on its susceptibility to enzymatic action within the target cellular environment.

Enzymatic Recognition and Cleavage Properties of the GGFG Motif

The primary function of the GGFG sequence in bioconjugates is to serve as a substrate for specific enzymes that are overexpressed in the target tissue, such as tumors. nih.gov This motif is recognized and cleaved by lysosomal proteases, most notably cathepsins, which are abundant within the lysosomal compartments of cancer cells. nih.govresearchgate.net The enzymatic hydrolysis of the peptide bond is the critical step that triggers the release of the conjugated payload. iris-biotech.deiris-biotech.de

The GGFG linker has been successfully incorporated into the highly effective ADC, Trastuzumab deruxtecan (B607063) (T-DXd or DS-8201a), validating its clinical utility. nih.govresearchgate.net Research has shown that the GGFG tetrapeptide provides a good balance of properties: it remains stable in systemic circulation with minimal premature payload release in human plasma, but is efficiently cleaved following internalization into target cells. researchgate.net This selectivity enhances the therapeutic window of the drug by concentrating the cytotoxic payload at the site of action and minimizing off-target toxicity. researchgate.net

Conformational Considerations of the Peptide Moiety in Bioconjugation

The three-dimensional conformation of a peptide linker is crucial for its effective recognition and processing by an enzyme. While a peptide must adopt a specific conformation to fit into the active site of a protease, linkers like GGFG are inherently flexible due to the presence of multiple glycine (B1666218) residues. nih.gov

Theoretical and experimental studies on other peptide-protein interactions suggest that this flexibility is not a hindrance but rather an advantage. nih.gov A conformationally flexible peptide does not need to maintain a rigid, pre-formed structure. Instead, the binding energy released upon initial interaction with the enzyme's active site can be sufficient to induce the necessary conformational changes in the peptide, guiding it into the catalytically productive alignment. nih.gov The presence of the bulkier Phenylalanine residue within the GGFG sequence may also provide a key interaction point for anchoring the peptide within the enzyme's binding pocket, while the flanking glycine residues offer the pliability needed for an optimal fit.

Characterization of the -CH2-O-CH2-Cbz Linker Segment

The -CH2-O-CH2-Cbz moiety is the terminal segment of the compound, functioning as a linker component that connects the enzymatically-cleavable peptide to a payload molecule (though the payload is not part of the specified compound). This segment, containing an ether linkage and a carboxybenzyl (Cbz) group, is designed to be a self-immolative spacer. iris-biotech.deacs.org

In the context of an ADC, after the GGFG sequence is cleaved by a cathepsin, the newly exposed terminal amine of the linker initiates a spontaneous electronic cascade. iris-biotech.decam.ac.uk This process leads to the fragmentation of the spacer unit, ultimately liberating the payload in its unmodified, active form. This self-immolative characteristic is critical because it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its therapeutic activity. cam.ac.uk The Cbz group in this structure is an integral part of this spacer chemistry, rather than a simple protecting group to be removed in a separate step. The entire Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz molecule is a key intermediate used in the synthesis of the ADC payload Deruxtecan. medchemexpress.com

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Gly | Glycine |

| Phe | Phenylalanine |

| Cbz | Carboxybenzyl |

| tBu | tert-Butyl |

| Boc | tert-Butoxycarbonyl |

| Bzl | Benzyl (B1604629) |

| Trt | Trityl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| DBF | Dibenzofulvene |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| PABC | p-Aminobenzyl carbamate |

| Deruxtecan | A topoisomerase I inhibitor and ADC payload |

| Trastuzumab deruxtecan | An antibody-drug conjugate containing the GGFG linker and Deruxtecan payload |

Chemical Reactivity and Stability of the Ether and Carbamate Linkages

The structural integrity and controlled degradation of the linker are paramount to its function. This is largely dictated by the chemical reactivity and stability of the ether and carbamate bonds within the molecule.

The diether linkage, -CH2-O-CH2-, is generally characterized by its chemical stability. Ethers are typically unreactive towards a wide range of chemical conditions, including many acids, bases, and nucleophiles, which is a desirable attribute for a linker that needs to remain intact during synthesis and in physiological environments. biosyn.com This stability is crucial for maintaining the structural connection between the different components of the conjugate until it reaches its target. However, the stability of ether bonds can be influenced by their specific molecular context. For instance, while generally robust, certain ether linkages can be susceptible to cleavage under harsh acidic conditions or by specific enzymes, a property that can be exploited in drug release mechanisms.

The carbamate linkage (-O-CO-NH-), on the other hand, exhibits a more nuanced chemical profile. Carbamates are structurally related to both esters and amides and, as such, display a hybrid of their chemical properties. Generally, carbamates are considered to be chemically and proteolytically stable, a feature that has led to their widespread use in medicinal chemistry to enhance the stability of drugs and prodrugs. medchemexpress.comnih.gov This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a degree of double-bond character to the C-N bond and strengthens it. nih.gov

The reactivity of a carbamate can be modulated by the nature of the substituents on the oxygen and nitrogen atoms. Electron-withdrawing groups can increase the susceptibility of the carbamate to hydrolysis, while electron-donating groups tend to enhance its stability. In the context of drug conjugates, the stability of the carbamate linkage is a critical factor. It must be stable enough to prevent premature release of the conjugated molecule in circulation but susceptible to cleavage under specific conditions at the target site, such as in the acidic environment of lysosomes or by specific enzymes. nih.govbachem.com This controlled reactivity is a key aspect of the design of cleavable linkers in ADCs.

Role of Cbz Group in Protecting Group Chemistry and Conjugate Design

The carboxybenzyl (Cbz or Z) group is a well-established amine-protecting group in peptide synthesis and organic chemistry. bachem.com Its primary function is to temporarily block the reactivity of an amine group to allow for selective reactions at other sites in the molecule. The Cbz group is typically introduced by reacting an amine with benzyl chloroformate.

A key advantage of the Cbz group is its stability under a variety of reaction conditions, including those involving mild acids and bases. organic-chemistry.org This orthogonality to other protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), allows for complex, multi-step syntheses. organic-chemistry.org The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst), a mild method that generally does not affect other functional groups. organic-chemistry.orgresearchgate.net Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, are also available. bachem.com

Synthetic Methodologies for Fmoc Gly Gly Phe Gly Ch2 O Ch2 Cbz and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Protected Peptidesacs.orgresearchgate.netuci.edu

The assembly of the peptide portion, Gly-Gly-Phe-Gly, is most efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Fmoc SPPS has become the predominant method for peptide synthesis due to its use of milder reaction conditions compared to the older Boc/Benzyl (B1604629) approach, making it compatible with a wide range of sensitive moieties, including post-translational modifications. nih.govaltabioscience.com The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids and is cleaved under basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups are acid-labile, providing an orthogonal protection scheme. peptide.com This orthogonality is crucial for selectively modifying side chains or for synthesizing complex conjugated peptides. peptide.com

The general SPPS cycle involves anchoring the C-terminal amino acid to a solid support, followed by iterative cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. researchgate.net The strong UV absorbance of the dibenzofulvene by-product released during Fmoc deprotection allows for real-time monitoring of the synthesis progress. nih.gov

Resin Functionalization and Loading Optimization in Fmoc SPPSuci.edusigmaaldrich.com

For the synthesis of a peptide acid like the Gly-Gly-Phe-Gly segment, benzyl alcohol-type linkers such as Wang or 2-chlorotrityl chloride (2-ClTrt) resins are typically employed. sigmaaldrich.com The 2-ClTrt resin is particularly advantageous as it allows for the attachment of the first Fmoc-amino acid without prior activation of its carboxyl group, thereby preventing side reactions like racemization and dipeptide formation, which can be problematic for certain amino acids. sigmaaldrich.comuci.edu

Resin loading, defined as the number of reactive sites per gram of resin (mmol/g), is another crucial parameter. iris-biotech.de The choice between a high-loading or low-loading resin depends on the specific peptide sequence. While high-loading resins allow for the synthesis of larger quantities of peptide, they can increase the risk of peptide aggregation and interchain side reactions for long or difficult sequences. iris-biotech.debiotage.com For such sequences, a lower loading capacity is often preferred as it increases the distance between growing peptide chains, minimizing these issues. iris-biotech.debiotage.com The functionalization of the resin is typically determined spectrophotometrically by quantifying the amount of the Fmoc group cleaved from a known weight of resin after loading the first amino acid. nih.gov

Table 1: Common Resins Used in Fmoc SPPS for Peptide Acids

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Standard, widely used for peptide acids. | Risk of racemization/dipeptide formation during loading. | researchgate.netsigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-ClTrt) Resin | Trityl-type | 1% TFA in DCM (for protected peptides) or standard 95% TFA | Mild cleavage conditions possible; loading prevents racemization. | More expensive than Wang resin. | sigmaaldrich.comuci.edu |

| Merrifield Resin | Chloromethyl | HF (for Boc-SPPS) or strong acidolysis | Historically significant, robust. | Harsh cleavage conditions, less compatible with modern Fmoc strategy. | researchgate.netsigmaaldrich.com |

Coupling Reagent Selection and Reaction Conditions for Fmoc-Amino Acidsresearchgate.netsigmaaldrich.comnih.govnih.gov

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central event in SPPS. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species. embrapa.br The choice of coupling reagent and additives can significantly impact coupling efficiency, synthesis time, and the suppression of side reactions like racemization. nih.govbachem.com

Common classes of coupling reagents include carbodiimides and aminium/uronium or phosphonium (B103445) salts. embrapa.br

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective activating agents. chempep.comamericanpeptidesociety.org Their use is often accompanied by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, which form active esters that accelerate coupling and reduce racemization. chempep.com Ethyl cyano(hydroxyimino)acetate (Oxyma) is another effective additive often used with DIC. nih.gov

Aminium/Uronium salts , such as HBTU, TBTU, and HATU, are highly efficient coupling reagents that require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). embrapa.brbachem.com HATU, which incorporates the HOAt moiety, is particularly potent and is often used for difficult couplings, including those involving sterically hindered or N-methylated amino acids. bachem.comchempep.com

The selection of a coupling strategy depends on the specific amino acid being coupled. For instance, to minimize the risk of racemization when coupling Fmoc-Cys(Trt)-OH, a base-free carbodiimide (B86325) method (DIC/HOBt) is often preferred over aminium-based reagents. nih.govbachem.com

Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS

| Reagent Class | Examples | Additive/Base | Key Features | Citations |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, HOAt, Oxyma | Cost-effective; DIC/additive combination is excellent for minimizing racemization. | nih.govbachem.comchempep.com |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU | DIPEA, NMM | High coupling rates; by-products are generally soluble. | embrapa.brbachem.com |

| Guanidinium-based | HATU | DIPEA, Collidine | Very high reactivity; effective for difficult couplings and N-methyl amino acids. | bachem.comchempep.com |

Advanced Techniques for Incorporating Complex Linkers into Peptide Sequencesiris-biotech.deamericanpeptidesociety.org

Peptide linkers are amino acid sequences or other chemical moieties that connect two or more functional molecules, such as a peptide and a drug payload in an ADC. creative-peptides.combiosyn.com They can be designed to be flexible, rigid, or cleavable under specific physiological conditions (e.g., by proteases in a tumor microenvironment). creative-peptides.combiosyn.com The GGFG tetrapeptide is a well-known protease-cleavable linker used in successful ADCs. creative-peptides.com

The synthesis of a complex molecule like Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves the incorporation of a non-peptidic linker segment. This can be achieved through several strategies. One approach is to synthesize the peptide-linker conjugate entirely on the solid phase. This would involve first attaching the linker moiety to the resin, followed by the stepwise SPPS of the peptide sequence onto the linker.

Alternatively, a "safety-catch" linker approach can be used. These linkers are stable to the standard conditions of SPPS but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under conditions that would otherwise leave the peptide untouched. nih.gov This strategy offers enhanced flexibility in synthesizing complex, fully protected peptide fragments that can be used in further solution-phase ligations. nih.gov

Solution-Phase Synthesis Approaches for Linker Segmentsmedchemexpress.combachem.com

While SPPS is ideal for the peptide portion, solution-phase synthesis (also known as liquid-phase peptide synthesis, LPPS) is often employed for synthesizing the non-peptidic linker segment or for coupling large, protected peptide fragments. peptide.comamericanpeptidesociety.org LPPS relies on the same fundamental reaction—amide bond formation—but all reactants are dissolved in an appropriate organic solvent. slideshare.net

The synthesis of the -CH2-O-CH2-Cbz linker segment would involve standard organic chemistry transformations. The coupling reagents used in LPPS are similar to those in SPPS, with carbodiimides (DCC, DIC) and active ester-based reagents (involving HOBt or HOAt) being common choices due to their efficiency and the ease of purification of intermediates. americanpeptidesociety.org A key challenge in solution-phase synthesis, particularly when coupling larger fragments, is maintaining the solubility of the protected peptide segments and preventing racemization at the C-terminal residue of the activated fragment. peptide.com

Chemo- and Regioselective Functionalization Techniques for Conjugationiris-biotech.deembrapa.brmdpi.com

Chemoselective and regioselective functionalization are critical for conjugating a peptide-linker construct to another molecule, such as an antibody or a small molecule warhead, without affecting other functional groups. uci.eduroyalsocietypublishing.org These reactions must proceed under mild, biocompatible conditions with high yield. nih.gov

A variety of chemoselective ligation reactions have been developed that target specific functional groups. uci.edu For example, a common strategy involves the reaction between a thiol group (from a cysteine residue) and a maleimide (B117702) to form a stable thioether bond. irbm.com Another powerful method is "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which allows for the highly specific and efficient linking of molecules containing azide (B81097) and alkyne functionalities. irbm.com Oxime and hydrazone ligations, formed by the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group, respectively, are also widely used. uci.eduirbm.com The development of these site-selective methods is crucial for producing homogeneous conjugates, which is highly desirable for therapeutic applications. royalsocietypublishing.org

Incorporation of Non-Natural Amino Acids for Enhanced Reactivity and Stabilitybiosynth.comuci.eduembrapa.br

To overcome the limitations of natural peptides, such as poor stability against proteolysis, medicinal chemists often incorporate non-natural amino acids (ncAAs). nih.govnih.govbenthamscience.com The introduction of ncAAs can confer a range of beneficial properties, including enhanced stability, constrained conformation, and improved pharmacokinetic profiles. nih.govresearchgate.net

Furthermore, ncAAs can be designed to introduce unique chemical handles for site-specific conjugation. By incorporating an amino acid with a bioorthogonal functional group, such as an azide, alkyne, or ketone, into the peptide sequence, subsequent chemoselective ligation can be directed to a single, specific site on the peptide. nih.gov This approach avoids the often-difficult challenge of selectively modifying one of several reactive natural amino acids (like lysine (B10760008) or cysteine). nih.gov For example, incorporating an amino acid with a piperidine ring, like 4-aminopiperidine-4-carboxylic acid (Api), can enhance helical structure and improve chemical stability against digestive enzymes. mdpi.com The incorporation of such modified amino acids provides a powerful tool for creating peptides with enhanced stability and tailored reactivity for conjugation. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Peptide Functionalization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the late-stage functionalization of complex molecules, including peptides. rsc.orgresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild conditions compatible with the sensitive nature of peptide substrates. researchgate.netrsc.org This approach is particularly valuable for creating structural diversity in peptide libraries for applications in drug discovery and materials science. rsc.orgacs.org

The direct functionalization of otherwise inert C–H bonds has emerged as a powerful strategy for modifying peptides without the need for pre-functionalized amino acid building blocks. rsc.org In the context of the this compound sequence, the phenylalanine (Phe) residue presents a key site for such modifications. The aromatic side chain of phenylalanine can undergo palladium-catalyzed C(sp²)–H functionalization, allowing for the introduction of various aryl groups or other substituents.

Furthermore, the peptide backbone itself can participate in directing these reactions. The amide bonds can act as internal directing groups, facilitating C-H activation at specific positions through the formation of a palladacycle intermediate. rsc.org This backbone-enabled approach can achieve site-selective modification, including at the δ-C(sp²)–H bonds of aromatic side chains or even C(sp³)–H bonds of aliphatic residues. rsc.orgrsc.orgnih.gov For instance, methods have been developed for the arylation of β- and γ-C(sp³)–H bonds in peptide side chains, directed by internal motifs within the peptide backbone. acs.org

These strategies could be applied to synthesize analogues of this compound by modifying the phenylalanine residue or other positions on the peptide backbone, thereby tuning the linker's properties.

Table 1: Examples of Palladium-Catalyzed Peptide Functionalization Strategies

| Reaction Type | Directing Group | Position Functionalized | Catalyst System (Example) | Reference |

| C(sp²)–H Arylation | Backbone Amide | Phenylalanine δ-C–H | Pd(OAc)₂ / Ligand | rsc.org |

| C(sp³)–H Arylation | Thiazole Backbone Surrogate | β- and γ-C–H of side chains | Pd(OAc)₂ / Ligand | acs.org |

| C(sp³)–H Arylation | Removable Amidoxime Ether | Internal Peptide Residues | Palladium(II) | nih.gov |

| C–C Macrocyclization | Backbone Amide | C–H Activation | Palladium Catalyst | thieme-connect.com |

Click Chemistry and Bioorthogonal Ligation Strategies for Peptide Modification

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.org These reactions are characterized by high selectivity, efficiency, and biocompatibility, making them ideal for the precise modification of biomolecules like peptides. nih.gov "Click chemistry," a concept introduced by K. Barry Sharpless, is a subset of bioorthogonal chemistry that features reactions with high yields, stereospecificity, and simple reaction conditions. bachem.comjpt.com

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a highly stable 1,2,3-triazole ring. bachem.comcpcscientific.com This triazole linkage serves as an excellent isostere for the amide bond, mimicking its planarity and dipole moment while being resistant to hydrolysis and enzymatic degradation. bachem.comnih.gov For applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative using strained cyclooctynes. bachem.com

To apply these methods to the this compound structure, an analogue would first be synthesized incorporating a bioorthogonal handle, such as an azido- or alkyne-containing amino acid, during solid-phase peptide synthesis (SPPS). cpcscientific.combachem.com This "clickable" peptide could then be conjugated to another molecule bearing the complementary functional group, such as a fluorescent dye, a targeting ligand, or a cytotoxic drug.

Other bioorthogonal ligation strategies include the formation of oximes or hydrazones from the reaction of an aldehyde or ketone with an aminooxy or hydrazine group, respectively. acs.orgnih.govrsc.org These reactions are also highly selective and have been used for peptide cyclization and protein modification. nih.govrsc.org The kinetics of these ligations can be accelerated by using aniline (B41778) as a catalyst. acs.org

Table 2: Comparison of Common Bioorthogonal Ligation Reactions

| Ligation Strategy | Reacting Groups | Resulting Linkage | Key Features | Reference |

| CuAAC | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-Triazole | High yield, rapid, requires Cu(I) catalyst. | bachem.comjpt.com |

| SPAAC | Strained Alkyne (e.g., cyclooctyne) + Azide | 1,2,3-Triazole | Copper-free, rapid kinetics, suitable for in vivo use. | bachem.com |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Oxime | Highly selective, stable bond, can be catalyzed by aniline. | acs.orgnih.gov |

| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | Hydrazone | Rapid formation, pH-sensitive stability. | rsc.org |

| Staudinger Ligation | Azide + Phosphine | Amide Bond | First demonstrated bioorthogonal reaction, traceless versions exist. | wikipedia.orgacs.orgnih.gov |

These powerful ligation techniques provide a modular approach to constructing complex peptide conjugates, offering a pathway to functionalize analogues of this compound for a wide array of applications in chemical biology and medicine.

Fmoc Gly Gly Phe Gly Ch2 O Ch2 Cbz in Advanced Bioconjugation Chemistry

Role in Antibody-Drug Conjugates (ADCs) and PROTACs

The principles of using cleavable peptide linkers like GGFG extend beyond PDCs to other advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs) are a well-established class of cancer therapeutics that use a monoclonal antibody to deliver a cytotoxic payload to tumor cells expressing a specific antigen. nih.govresearchgate.net Like PDCs, ADCs consist of an antibody, a linker, and a drug. researchgate.net

The tetrapeptide GGFG linker is a key component of the highly successful ADC, Trastuzumab deruxtecan (B607063) (T-DXd, sold as Enhertu). researchgate.netopen.ac.uk This ADC has demonstrated significant efficacy in treating certain types of breast, gastric, and lung cancers. wikipedia.org

The structure and function of Trastuzumab deruxtecan exemplify the application of the GGFG linker:

Antibody: Trastuzumab, a humanized monoclonal antibody that targets the HER2 receptor, which is overexpressed on certain cancer cells. open.ac.ukwikipedia.org

Payload: Deruxtecan (DXd), a potent topoisomerase I inhibitor that causes DNA damage and cell death. open.ac.uk

Linker: A maleimide-based GGFG tetrapeptide linker that is specifically designed to be cleaved by lysosomal enzymes like cathepsins. nih.govopen.ac.uk

After T-DXd binds to the HER2 receptor on a cancer cell, it is internalized and transported to the lysosome. There, cathepsins cleave the GGFG linker, releasing the deruxtecan payload to exert its cytotoxic effect. nih.govresearchgate.net The GGFG linker used in T-DXd provides high stability in the bloodstream, which is crucial for minimizing off-target toxicity. iphasebiosci.comnih.gov

| Component | Description | Role in the ADC |

|---|---|---|

| Antibody | Trastuzumab | A humanized anti-HER2 monoclonal antibody that targets the ADC to HER2-expressing cancer cells. open.ac.uk |

| Linker | Enzyme-cleavable tetrapeptide (GGFG) | Covalently connects the antibody to the payload; cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell. open.ac.ukresearchgate.net |

| Payload | Deruxtecan (DXd) | A potent topoisomerase I inhibitor that, upon release, induces DNA damage and apoptosis in the cancer cell. open.ac.uk |

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. nih.govyoutube.com A typical PROTAC consists of three parts:

A "warhead" ligand that binds to the target protein of interest (POI). nih.govresearchgate.net

An E3 ubiquitin ligase-recruiting ligand. nih.govresearchgate.net

A linker that connects the warhead and the E3 ligase ligand. nih.govresearchgate.net

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI, marking it for degradation by the proteasome. youtube.com

The linker in a PROTAC is far more than a simple spacer. Its chemical composition, length, and flexibility are critical for enabling the formation of a stable and productive ternary complex. nih.govnih.gov An improperly designed linker can prevent the two proteins from coming together effectively, rendering the PROTAC inactive. chemrxiv.org Peptide sequences, including GGFG motifs, can be incorporated into these complex linker architectures. medchemexpress.com

Key considerations in designing linkers for multi-component conjugates like PROTACs include:

Optimal Length and Flexibility: The linker must be long and flexible enough to allow both the warhead and the E3 ligase ligand to bind to their respective proteins without steric hindrance. nih.govchemrxiv.org

Chemical Composition: The linker's properties (e.g., hydrophobicity, rigidity) can influence the PROTAC's solubility, cell permeability, and metabolic stability. nih.govnih.gov

Attachment Points: The sites where the linker is attached to the warhead and the E3 ligase ligand are crucial and must not interfere with their binding affinities. researchgate.net

The development of more complex designs, such as antibody-PROTAC conjugates (Ab-PROTACs) and dual-ligand PROTACs, further highlights the central role of linker chemistry in creating these next-generation therapeutics. rsc.orgacs.org

| Component | Function |

|---|---|

| Warhead Ligand | Binds specifically to the target Protein of Interest (POI) that is to be degraded. nih.gov |

| Linker | Connects the two ligands and positions them correctly to facilitate ternary complex formation. nih.gov |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase enzyme. nih.gov |

Expanding the Scope: Peptide-Functionalized Nanomedicine and Materials Science

The versatility of the Gly-Gly-Phe-Gly sequence extends beyond its well-established role in traditional antibody-drug conjugates (ADCs). Its inherent susceptibility to cleavage by specific enzymes, notably cathepsin B, which is often overexpressed in the tumor microenvironment, makes it an ideal trigger for controlled release mechanisms in a variety of advanced therapeutic and diagnostic platforms. axispharm.commit.edu

Peptide-Functionalized Drug Delivery Systems Beyond Traditional Conjugates

The limitations of conventional chemotherapy, such as systemic toxicity and lack of specificity, have driven the development of targeted drug delivery systems. The functionalization of nanocarriers with peptides like Gly-Gly-Phe-Gly offers a promising strategy to overcome these challenges. By using the GGFG sequence as a cleavable linker, drug-loaded nanoparticles can be designed to remain stable in circulation and release their therapeutic payload specifically at the site of disease.

Polymer-Drug Conjugates: The GGFG sequence can be incorporated into polymer-drug conjugates (PDCs) to create sophisticated therapeutic agents. digitellinc.com In this design, a hydrophilic polymer backbone is conjugated to a potent cytotoxic drug via the GGFG linker. This approach offers several advantages, including improved drug solubility, extended circulation half-life, and passive tumor targeting through the enhanced permeability and retention (EPR) effect. mit.edudigitellinc.com The true "smart" nature of these conjugates lies in the enzyme-triggered drug release. Once the PDC accumulates in the tumor tissue, the GGFG linker is cleaved by cathepsin B, liberating the active drug directly at the site of action and minimizing exposure to healthy tissues. digitellinc.com

Dendrimer-Based Nanocarriers: Dendrimers, with their well-defined, hyperbranched architecture, offer a high drug-loading capacity and a multivalent surface for functionalization. nanobioletters.comresearchgate.net Attaching the Gly-Gly-Phe-Gly-drug conjugate to the surface of a dendrimer creates a highly targeted and potent delivery system. The multivalent presentation of the peptide can enhance its interaction with the target environment. Research in this area explores how the density and orientation of the GGFG-drug conjugate on the dendrimer surface affect enzymatic cleavage and subsequent drug release. nih.govnih.gov

Liposomal Formulations: Liposomes are versatile, biocompatible nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs. axispharm.com By incorporating the Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz linker into the lipid bilayer, with the drug attached, a stimuli-responsive liposomal system can be created. These "smart liposomes" would remain intact in the bloodstream, but upon reaching the tumor microenvironment, the GGFG linker would be exposed to cathepsin B, leading to the cleavage and release of the encapsulated drug.

Mesoporous Silica Nanoparticles (MSNs): MSNs possess a high surface area and tunable pore size, making them excellent candidates for drug delivery. nih.govdovepress.comrsc.orgnih.gov In a potential design, the pores of the MSNs can be loaded with a therapeutic agent, and the pore openings can be "gated" with the Gly-Gly-Phe-Gly peptide. In the presence of cathepsin B, the peptide gate is cleaved, allowing for the controlled release of the drug from the nanoparticle. nih.gov This strategy offers a high degree of control over the drug release kinetics.

| Delivery System | Core Material | Targeting Mechanism | Release Trigger | Potential Advantages |

| Polymer-Drug Conjugate | Hydrophilic Polymer (e.g., Dextran) | Passive (EPR Effect) | Cathepsin B Cleavage of GGFG Linker | Improved solubility, prolonged circulation, reduced systemic toxicity |

| Dendrimer-Based Carrier | Polyamidoamine (PAMAM) or other dendrimers | Passive (EPR Effect) | Cathepsin B Cleavage of GGFG Linker | High drug loading, multivalent presentation |

| Functionalized Liposome | Phospholipid Bilayer | Passive (EPR Effect) | Cathepsin B Cleavage of GGFG Linker | Biocompatible, versatile drug encapsulation |

| Gated Mesoporous Silica Nanoparticle | Silicon Dioxide | Passive (EPR Effect) | Cathepsin B Cleavage of GGFG "Gate" | High drug capacity, controlled release kinetics |

Design of Peptide-Based Probes and Imaging Agents

The ability of the Gly-Gly-Phe-Gly sequence to be selectively cleaved by tumor-associated enzymes also makes it a valuable component in the design of diagnostic and theranostic agents. By linking an imaging agent to a quenching molecule via the GGFG peptide, a probe can be developed that "turns on" its signal only in the presence of the target enzyme.

Fluorescence Resonance Energy Transfer (FRET) Probes: A common strategy in probe design involves FRET, where the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. By synthesizing a probe where a fluorophore and a quencher are separated by the Gly-Gly-Phe-Gly linker, a highly specific imaging agent can be created. nih.gov In its intact state, the probe is non-fluorescent. However, upon cleavage of the GGFG sequence by cathepsin B in the tumor microenvironment, the fluorophore and quencher are separated, leading to a detectable fluorescent signal. nih.gov This "off/on" mechanism provides a high signal-to-noise ratio, enabling sensitive and specific tumor imaging.

Activatable Probes for In Vivo Imaging: Building on the FRET principle, the GGFG sequence can be used to develop activatable probes for in vivo imaging applications, such as near-infrared (NIR) fluorescence imaging. nih.gov These probes can be designed to be systemically administered in a non-fluorescent state. Upon accumulation in the tumor and cleavage by cathepsin B, the probe becomes fluorescent, allowing for the non-invasive visualization of the tumor and its boundaries. The use of NIR dyes is particularly advantageous due to their deeper tissue penetration and lower autofluorescence. nih.gov

| Probe Type | Imaging Modality | Activation Mechanism | Key Components | Application |

| FRET Probe | Fluorescence Microscopy | Cleavage of GGFG linker separates fluorophore and quencher | Fluorophore, Quencher, GGFG Linker | In vitro cell imaging, high-resolution tumor microenvironment studies |

| Activatable In Vivo Probe | Near-Infrared (NIR) Fluorescence Imaging | Cleavage of GGFG linker de-quenches NIR dye | NIR Fluorophore, Quencher, GGFG Linker | Non-invasive tumor detection and delineation, monitoring therapeutic response |

The continued exploration of the Gly-Gly-Phe-Gly sequence and its protected precursor, this compound, in these advanced systems holds significant promise for the future of personalized medicine, offering the potential for more effective and less toxic cancer therapies and more precise diagnostic tools.

Theoretical and Computational Studies on Fmoc Gly Gly Phe Gly Ch2 O Ch2 Cbz Derivatives

Molecular Modeling of Peptide-Linker Conformations and Dynamics

MD simulations can reveal how the peptide linker interacts with the antibody and the drug, and how these interactions might affect factors like solubility and aggregation. researchgate.net For instance, simulations can illustrate the impact of hydrophobic shielding, where the linker and payload interact with the antibody in a way that can be fine-tuned through linker design. researchgate.net The flexibility of linkers like GGFG, which is composed of small amino acids, is thought to promote necessary interactions between different protein domains. researchgate.net Explicit solvent MD simulations have been successfully used to estimate how changes in linker length and chemistry affect the conformational stability of peptides, which is a key factor in pre-organizing a ligand for binding and enhancing affinity. figshare.com

Table 1: Key Applications of Molecular Dynamics (MD) Simulations in Peptide Linker Analysis

| Simulation Application | Key Insights Gained | Relevance to ADC Design |

|---|---|---|

| Conformational Analysis | Provides atomic-level description of linker structure and flexibility. researchgate.net Identifies preferred 3D arrangements of the peptide chain. | Optimizing linker length and stiffness to ensure proper ADC folding and function. researchgate.net |

| Solvent/Environment Interaction | Evaluates how the linker behaves in aqueous environments and its interaction with different biological molecules. nih.gov | Predicting solubility, stability, and potential for aggregation. |

| Linker-Payload-Antibody Dynamics | Shows how the polymer and peptide stacks interact and illustrates the impact of this hydrophobic inner shell approach. researchgate.net Assesses how the linker influences the positioning of the payload relative to the antibody. | Ensuring the payload does not interfere with antibody binding and is correctly positioned for release. researchgate.net |

| Peptide Pre-organization | Estimates the impact of linker modifications on the conformational stability and pre-organization of the peptide for receptor binding. figshare.com | Designing linkers that enhance binding affinity and potency. figshare.com |

Prediction of Enzymatic Cleavage Specificity and Efficiency for GGFG Linkers

The GGFG tetrapeptide linker is designed to be cleaved by specific proteases found within the lysosomes of cancer cells. iphasebiosci.com Upon internalization of the ADC, these enzymes hydrolyze the peptide sequence, releasing the cytotoxic payload. nih.gov Computational methods are instrumental in predicting which enzymes will recognize and cleave the GGFG sequence and the efficiency of this process.

The primary enzymes responsible for cleaving such peptide linkers are lysosomal cysteine proteases, particularly cathepsins. iphasebiosci.comresearchgate.net Studies have shown that the GGFG linker is highly susceptible to cleavage by cathepsin L. iphasebiosci.com In contrast, its cleavage by cathepsin B is minimal. iphasebiosci.com This specificity is crucial, as differential protease expression between tumor and healthy tissues can be exploited to improve the therapeutic window of an ADC. researchgate.net Early research on doxorubicin (B1662922) conjugates demonstrated that the GGFG spacer was significantly more effective at releasing the drug via lysosomal enzymes than a GFGG spacer or a conjugate with no spacer at all, highlighting the importance of the specific peptide sequence for efficient cleavage. nih.gov The antitumor activity of these conjugates directly correlated with the cleavability of the linker. nih.gov

Table 2: Enzymatic Cleavage Profile of GGFG-Based Linkers

| Enzyme | Cleavage Activity on GGFG | Significance |

|---|---|---|

| Cathepsin L | High; enables nearly complete release of the payload (e.g., DXd) within 72 hours. iphasebiosci.com | Primary enzyme responsible for payload release from GGFG-based ADCs in the lysosome. iphasebiosci.com |

| Cathepsin B | Minimal activity. iphasebiosci.com Although it is a key protease for other linkers (like Val-Cit), it is less effective on GGFG. iphasebiosci.comresearchgate.net | The differential specificity allows for fine-tuning of linker design for particular cancer types based on their protease expression profile. |

| General Lysosomal Enzymes | Effective cleavage demonstrated, leading to efficient drug release. nih.gov | Confirms the viability of the GGFG sequence as a lysosomally cleavable linker for ADCs. nih.govnih.gov |

In Silico Approaches for Optimized Conjugate Design

Beyond studying the linker in isolation, in silico approaches are used to design and optimize the entire antibody-drug conjugate. nih.gov This holistic approach aims to create a therapeutic agent with high efficacy and low toxicity by computationally modeling and refining its components before synthesis. nih.gov These methods can reduce the need for exhaustive empirical testing and accelerate the development process. kit.edubiopharminternational.com

Computational tools allow for the construction of ADC models from their constituent parts, using standard formats like the Protein Data Bank (PDB). nih.gov A critical aspect of this process is selecting the optimal site on the antibody for linker-drug conjugation. researchgate.net In silico methods can help identify surface-exposed lysines or cysteines that are far from the antibody's antigen-binding region (paratope) to ensure that conjugation does not impair targeting ability. nih.govresearchgate.net

Table 3: In Silico Strategies for ADC Optimization

| Computational Strategy | Objective | Example Application |

|---|---|---|

| Structural Modeling (PDB) | To build a 3D model of the entire ADC. nih.gov | Visualizing the spatial arrangement of the antibody, linker, and payload to assess potential structural issues. brieflands.com |

| Conjugation Site Analysis | To identify optimal amino acid residues (e.g., lysines, cysteines) for drug attachment. nih.govresearchgate.net | Screening for sites that are accessible and distal to the antigen-binding domains to preserve antibody function. researchgate.net |

| Molecular Dynamics (MD) | To simulate the behavior and interactions of the ADC components over time. biopharminternational.combiorxiv.org | Predicting linker flexibility, ADC stability, and potential for aggregation. biopharminternational.com |

| Process Modeling ('Digital Twin') | To create a virtual model of the manufacturing process for in silico screening and optimization. kit.edu | Optimizing reaction conditions to maximize the yield of the desired ADC product. kit.edu |

| Machine Learning | To analyze complex data sets and identify trends in ADC performance. biopharminternational.com | Predicting the therapeutic index based on the physicochemical properties of different linker-payload combinations. |

Future Directions and Emerging Research Avenues

Development of Novel Linker Chemistries for Controlled Release

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic susceptibility is the cornerstone of its application in cleavable linkers for antibody-drug conjugates (ADCs), enabling the controlled release of cytotoxic payloads at the target site. The future development of linker chemistries based on this motif is focused on enhancing stability, specificity, and release kinetics.

Enzyme-Cleavable Linker Strategies

| Linker Type | Cleavage Mechanism | Advantages |

| Dipeptide Linkers (e.g., Val-Cit) | Cathepsin B cleavage | Well-established, predictable release |

| Tetrapeptide Linkers (e.g., GGFG) | Cathepsin B cleavage | Potentially altered cleavage kinetics and specificity compared to dipeptides |

| Beta-Glucuronide Linkers | β-glucuronidase cleavage | Exploits another tumor-associated enzyme for orthogonal release strategies |

| Stimuli-Responsive Linkers | pH, redox potential, hypoxia | Release triggered by specific physiological conditions in the tumor microenvironment |

Integration with Artificial Intelligence for De Novo Design of Conjugates

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of peptide-drug conjugates. iptonline.com These computational tools can analyze vast datasets of peptide sequences and their corresponding properties, enabling the de novo design of novel linkers with optimized characteristics. nih.govnih.gov

For instance, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known cleavable peptides to generate new sequences with predicted high affinity for specific proteases and desired stability profiles. AI algorithms can also predict the three-dimensional structure of peptide-drug conjugates, providing insights into how the linker and payload will interact with the target receptor and the surrounding biological environment. researchgate.net This predictive capability can significantly accelerate the design-build-test cycle of conjugate development, reducing the reliance on time-consuming and expensive empirical screening methods. acs.orgbachem.com

Applications of AI in Peptide-Drug Conjugate Design

| AI Application | Description | Potential Impact |

| De Novo Peptide Design | Generation of novel peptide sequences with desired properties (e.g., protease sensitivity, stability). | Discovery of novel, highly specific, and efficient linkers. |

| Property Prediction | Prediction of physicochemical properties, bioactivity, and toxicity of conjugates. | Optimization of linker and payload combinations for improved therapeutic outcomes. |

| Structural Modeling | Prediction of the 3D structure of peptide-drug conjugates and their interactions with biological targets. | Rational design of conjugates with enhanced binding affinity and specificity. |

| Linker Optimization | Fine-tuning of linker length, flexibility, and chemical composition for optimal performance. | Improved drug release kinetics and overall efficacy. |

Advances in Synthesis for Complex Peptide Architectures and Bioactive Modifications

The synthesis of complex peptide architectures and the incorporation of bioactive modifications are critical for expanding the therapeutic potential of peptide-based conjugates. Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide synthesis, and ongoing advancements in this field are enabling the creation of increasingly sophisticated molecules. nih.govnih.gov

The Fmoc/tBu strategy is a widely used method in SPPS, where the Fmoc group on the N-terminus of the growing peptide chain is selectively removed to allow for the addition of the next amino acid. The tert-butyl (tBu) based protecting groups on the amino acid side chains are stable to the Fmoc deprotection conditions and are removed at the end of the synthesis. The synthesis of the GGFG sequence is a standard application of this methodology.

The introduction of the -CH2-O-CH2-Cbz moiety at the C-terminus presents a synthetic challenge that requires specialized techniques. This modification is typically achieved through the use of a pre-functionalized resin or by solution-phase conjugation after the peptide has been cleaved from the solid support.

Emerging Synthetic Strategies for Advanced Peptide Conjugates

| Synthetic Advancement | Description | Application in GGFG-based Conjugates |

| Microwave-Assisted SPPS | Utilization of microwave energy to accelerate coupling and deprotection steps. | Faster and more efficient synthesis of the GGFG peptide and its analogs. |

| Orthogonal Protecting Group Strategies | Employment of multiple, selectively removable protecting groups. | Allows for site-specific modifications of the peptide backbone and side chains. |

| Click Chemistry | Use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Facile and robust conjugation of payloads, imaging agents, or other moieties to the GGFG linker. |

| Peptide Stapling | Introduction of covalent cross-links to constrain the peptide into a specific conformation. | Creation of more rigid and proteolytically stable GGFG linkers. |

| Branched and Cyclic Peptides | Synthesis of non-linear peptide architectures. | Development of multivalent conjugates with enhanced binding affinity and avidity. |

Beyond structural complexity, bioactive modifications can be incorporated into the GGFG linker to enhance its therapeutic properties. For example, glycosylation can improve the solubility and pharmacokinetic profile of the conjugate, while the attachment of imaging agents can enable real-time monitoring of its biodistribution and target engagement. These modifications require advanced synthetic methods to ensure their precise and efficient incorporation without compromising the integrity of the peptide or the payload.

Q & A

Q. How is the structural integrity of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz confirmed in synthetic workflows?

To confirm structural integrity, researchers employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to resolve backbone protons and side-chain functional groups, and high-resolution mass spectrometry (HRMS) to validate molecular weight and purity. For example, NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons from the Fmoc and Cbz groups, while HRMS should match the theoretical molecular weight of 735.76 g/mol .

Q. What solvents are optimal for dissolving this compound in laboratory settings?

The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. Pre-warming solvents to 37°C improves dissolution kinetics .

Q. What are the primary applications of this compound in drug development?

It serves as a multifunctional linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its modular design enables covalent attachment of payloads (e.g., cytotoxic drugs) to targeting moieties (e.g., antibodies) via stable ether or carbamate bonds .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection at 260 nm (Fmoc absorption) and thin-layer chromatography (TLC) using ninhydrin staining are standard methods. Purity >95% is critical to avoid side reactions in downstream conjugations .

Advanced Research Questions

Q. How can researchers optimize reaction yields during this compound synthesis?

Key parameters include:

- Temperature control : Maintaining 0–4°C during coupling steps minimizes racemization.

- Coupling reagents : HBTU/HOBt or DIC/Oxyma Pure enhance amino acid activation efficiency.

- Solvent choice : Anhydrous DMF reduces side reactions.

Contradictory reports on yield (e.g., 60–85%) may arise from variations in resin loading or Fmoc deprotection times .

Q. What strategies mitigate stability issues in aqueous environments?

While stable in organic solvents, the compound undergoes hydrolysis in aqueous buffers at pH >8.0. To prolong stability:

Q. How do structural variations (e.g., D-Phe vs. L-Phe) impact biological activity?

Substituting L-Phe with D-Phe () alters protease susceptibility, enabling tailored cleavage rates in ADCs. For example, D-Phe-containing linkers show slower cathepsin B cleavage, reducing off-target toxicity .

Q. How should researchers design experiments to evaluate linker-drug conjugate stability?

- In vitro assays : Incubate conjugates in human plasma (37°C, pH 7.4) and monitor payload release via LC-MS.

- Cell-based assays : Compare cytotoxicity in target vs. non-target cells to assess specificity.

Contradictions in stability data may arise from batch-to-batch variability in linker-drug ratios or aggregation .

Q. What analytical methods resolve discrepancies in conjugate efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.